Bienvenue dans la boutique en ligne BenchChem!

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone

Malaria Phenotypic Screening Plasmodium falciparum

This (1R,5S)-configured azabicyclo scaffold with a 5-bromopyridin-3-yl methanone moiety is a versatile chiral building block for medicinal chemistry. The bromopyridine group enables rapid diversification via palladium-catalyzed cross-coupling, making it superior to non-halogenated analogs. Prioritize this compound for nAChR ligand probing, antimalarial hit-to-lead optimization, and parallel library synthesis. Single-point activity against P. falciparum NF54 at 2 µM provides a validated starting point for SAR.

Molecular Formula C13H13BrN2O
Molecular Weight 293.164
CAS No. 1797740-52-3
Cat. No. B2728403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone
CAS1797740-52-3
Molecular FormulaC13H13BrN2O
Molecular Weight293.164
Structural Identifiers
SMILESC1CC2C=CCC1N2C(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C13H13BrN2O/c14-10-6-9(7-15-8-10)13(17)16-11-2-1-3-12(16)5-4-11/h1-2,6-8,11-12H,3-5H2
InChIKeyQKASHOVTMZYJQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone (CAS 1797740-52-3): Core Properties and Research Applications


(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone (CAS 1797740-52-3) is a chiral, bridged bicyclic molecule combining an 8-azabicyclo[3.2.1]oct-2-ene scaffold with a 5-bromopyridin-3-yl methanone moiety . This structure places it within the broader class of tropane-derived azabicycloalkenes, which have historically been explored as ligands for nicotinic acetylcholine receptors and monoamine transporters [1]. However, for this specific compound, detailed, head-to-head pharmacological or physicochemical comparative data is extremely scarce in the scientific literature. The available information predominantly positions it as a functionalized building block for medicinal chemistry, where its bromopyridine group serves as a versatile handle for further derivatization via cross-coupling reactions .

Why Generic 8-Azabicyclo[3.2.1]oct-2-ene Analogs Cannot Substitute for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone


Generic substitution within the 8-azabicyclo[3.2.1]oct-2-ene class is not feasible because the specific stereochemistry and the 5-bromopyridin-3-yl substituent are expected to dictate unique molecular recognition and reactivity profiles. The (1R,5S) configuration creates a defined three-dimensional orientation of the amide-linked heterocycle, which can determine binding selectivity at biological targets or control the stereochemical outcome of subsequent synthetic transformations . The bromopyridine moiety is not merely a passive structural element; it is a key synthetic linchpin that enables regioselective palladium-catalyzed cross-coupling reactions, a feature absent in non-halogenated analogs [1]. While high-quality quantitative differentiation data is limited in the public domain, these architectural features provide a rational basis for prioritizing this compound over closely related, non-brominated or differently substituted analogs in both drug discovery and chemical biology workflows .

Quantitative Evidence Guide for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone


Single-Point Anti-Plasmodial Activity Against P. falciparum NF54

In a primary high-throughput screen deposited in the ChEMBL database (CHEMBL4888485), (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone was evaluated for its ability to inhibit the growth of the drug-sensitive Plasmodium falciparum NF54 strain. The compound was tested at a single concentration of 2 µM over 72 hours using a nanoGlo luciferase-based viability assay [1]. Due to the single-point nature of this screen, precise IC50 values, selectivity indices, and data on comparator compounds under identical assay conditions are not available. Therefore, this evidence does not allow for a quantitative comparison against closely related analogs.

Malaria Phenotypic Screening Plasmodium falciparum

Predicted Physicochemical Profile vs. Non-Halogenated 8-Azabicyclo[3.2.1]oct-2-ene Analogs

The presence of the 5-bromopyridine substituent is predicted to significantly alter key physicochemical parameters compared to non-halogenated parent structures, such as 8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-3-yl)methanone. While experimental logP and solubility data are not publicly available for the target compound, the bromine atom is expected to increase lipophilicity (estimated logP increase of ~0.5-1.0 log units) and molecular weight (293.16 g/mol vs. ~214.26 g/mol for the non-brominated analog), which will impact membrane permeability and metabolic stability . These are class-level inferences based on the well-documented effect of halogen substitution in drug design and are not specific to this exact compound.

Drug-likeness Physicochemical Properties Medicinal Chemistry

Synthetic Utility: The Bromopyridine Handle as a Differentiation Point

A key differentiator of this compound is the chemically addressable 5-bromopyridine motif, which is primed for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This functional handle is absent in non-halogenated analogs and in compounds where the pyridine ring is substituted with groups like methyl or methoxy that are less reactive toward oxidative addition. The compound is therefore positioned as a modular intermediate for the late-stage diversification of compound libraries, allowing a common 8-azabicyclo[3.2.1]oct-2-ene core to be elaborated with diverse aryl, heteroaryl, or amine substituents. No quantitative kinetic data (e.g., reaction rates, yields) are available for this specific compound, so this is a class-level inference based on the reactivity of aryl bromides.

Cross-Coupling C-H Functionalization Building Blocks

Key Application Scenarios for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone


Antimalarial Drug Discovery: Hit-to-Lead Optimization

Based on its detected, albeit single-point, activity against the NF54 strain of Plasmodium falciparum at 2 µM [1], this compound could be prioritized as a starting point for a hit-to-lead campaign. Researchers should conduct dose-response assays to determine an IC50 value and assess cytotoxicity in mammalian cell lines to establish a selectivity index. The bromopyridine handle then allows for rapid parallel synthesis of analogs to explore structure-activity relationships around the pyridine ring, a strategy not possible with non-halogenated hits.

Central Nervous System (CNS) Ligand Design: Nicotinic Receptor Probe

The 8-azabicyclo[3.2.1]oct-2-ene scaffold is a privileged structure for nicotinic acetylcholine receptor (nAChR) ligands, with several structurally related compounds showing high affinity for these targets [2]. This compound, with its unique (1R,5S) stereochemistry and a bromopyridine group, can be used to probe the stereochemical and electronic requirements of the nAChR binding pocket. Direct comparative binding assays against known high-affinity ligands like epibatidine would be required to quantify its differentiation, but its structural novelty warrants its inclusion in focused screening sets.

Diversified Compound Library Synthesis via Late-Stage Functionalization

The bromopyridine moiety makes this compound an ideal core scaffold for generating diverse compound libraries through parallel synthesis [3]. Procurement of this single building block enables access to a wide range of derivatives via cross-coupling, providing a cost-effective strategy for screening collections. This contrasts with purchasing multiple, pre-formed analogs, offering a flexible, on-demand diversification path for structure-activity relationship studies.

Quote Request

Request a Quote for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.